molecular formula C13H16N2O2S B2869095 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 15863-90-8

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B2869095
CAS No.: 15863-90-8
M. Wt: 264.34
InChI Key: LUGADJHYTZATNW-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic benzothiazole derivative intended for research and development purposes. Benzothiazoles represent a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in compounds with therapeutic potential. This compound features a 4-ethoxy substitution on the benzothiazole ring, which can influence its electronic properties and binding affinity, and is coupled with a 2-methylpropanamide moiety at the 2-position. Similar N-acylated 2-aminobenzothiazole structures have been investigated as novel leads for regulating the cytokine-stimulated generation of prostaglandin E2 (PGE2), a key mediator in inflammatory diseases (citation[8]). Furthermore, the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold has recently been identified as a versatile chemotype that can inhibit enzymes like PARP10, demonstrating the ongoing research interest in benzothiazole-based inhibitors (citation[5]). Researchers are exploring such compounds for their potential applications in various biochemical and pharmacological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-9-6-5-7-10-11(9)14-13(18-10)15-12(16)8(2)3/h5-8H,4H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGADJHYTZATNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclocondensation

The benzothiazole core is typically constructed through cyclocondensation of 2-aminothiophenol with a carbonyl-containing electrophile. In one protocol, 2-aminothiophenol reacts with 4-ethoxy-α-bromoacetophenone in refluxing ethanol to yield 4-ethoxy-1,3-benzothiazol-2-amine. The reaction proceeds via nucleophilic displacement of bromide by the thiol group, followed by intramolecular cyclization (Figure 1). Key advantages include direct incorporation of the ethoxy group during ring formation, minimizing post-cyclization modifications.

Optimization Insights :

  • Solvent selection: Ethanol promotes both solubility and cyclization efficiency.
  • Temperature: Reflux conditions (78°C) accelerate reaction kinetics, completing the process in 12–18 hours.
  • Yield: 68–72% after recrystallization from methanol.

Post-Cyclization Ethoxylation

An alternative route involves introducing the ethoxy group after benzothiazole ring formation. 4-Hydroxy-1,3-benzothiazol-2-amine, synthesized from 2-aminothiophenol and 4-hydroxyacetophenone, undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This method offers flexibility in substituent placement but requires careful control of alkylation conditions to avoid over-alkylation.

Reaction Conditions :

  • Solvent: DMF (polar aprotic solvent enhances nucleophilicity of the phenolic oxygen).
  • Base: K2CO3 (2.5 equiv) ensures deprotonation without inducing side reactions.
  • Temperature: 80°C for 6 hours achieves 65% conversion.

Acylation of 4-Ethoxy-1,3-benzothiazol-2-amine

Schotten-Baumann Acylation

The 2-amino group of 4-ethoxy-1,3-benzothiazol-2-amine reacts with 2-methylpropanoyl chloride under Schotten-Baumann conditions. In a representative procedure, the amine (1 equiv) is treated with 2-methylpropanoyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of triethylamine (TEA; 1.5 equiv) at 0°C. Graduate warming to room temperature ensures complete acylation within 4 hours.

Purification :

  • Workup: Sequential washes with 5% HCl (removes excess acyl chloride) and saturated NaHCO3 (neutralizes TEA·HCl).
  • Chromatography: Silica gel elution with ethyl acetate/hexane (3:7) affords the pure amide in 75% yield.

Coupling Agent-Mediated Acylation

For substrates sensitive to acidic conditions, carbodiimide-based coupling offers a milder alternative. A mixture of 4-ethoxy-1,3-benzothiazol-2-amine (1 equiv), 2-methylpropanoic acid (1.2 equiv), HATU (1.1 equiv), and DIPEA (2 equiv) in DMF undergoes agitation at room temperature for 12 hours. This method minimizes racemization and is preferable for gram-scale synthesis.

Key Advantages :

  • Functional group tolerance: Compatible with acid-sensitive ethoxy groups.
  • Yield: 82% after precipitation from ice-cold water.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.30 (t, J = 7.0 Hz, 3H, OCH2CH3)
  • δ 1.32 (d, J = 6.8 Hz, 6H, C(CH3)2)
  • δ 2.55 (septet, J = 6.8 Hz, 1H, CH(CH3)2)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)
  • δ 7.25–7.45 (m, 3H, Ar-H)
  • δ 10.21 (s, 1H, NH)

13C NMR (100 MHz, DMSO-d6) :

  • δ 14.1 (OCH2CH3)
  • δ 22.4 (C(CH3)2)
  • δ 34.8 (CH(CH3)2)
  • δ 63.7 (OCH2CH3)
  • δ 115.2–152.3 (aromatic carbons)
  • δ 172.5 (CONH)

Mass Spectrometry

LC-MS (ESI+) : m/z 291.1 [M+H]+ (calculated for C13H17N2O2S: 291.1).
HRMS (Orbitrap) : m/z 291.1014 [M+H]+ (Δ = 1.2 ppm).

Industrial-Scale Considerations and Process Optimization

For kilogram-scale production, the Schotten-Baumann method is favored due to reagent affordability and simplified workup. Key process parameters include:

  • Temperature Control : Maintaining 0°C during acyl chloride addition prevents exothermic decomposition.
  • Solvent Recovery : Ethanol from cyclocondensation steps is distilled and reused, reducing waste.
  • Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99% without chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzothiazole Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Key Features
Target Compound
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
C₁₃H₁₇N₂O₂S 4-ethoxy, 2-(2-methylpropanamide) ~265 ~3.5* Moderate lipophilicity, steric bulk from isobutyramide
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide C₁₆H₂₀N₂O₂S 4-methoxy, 3-propenyl, 2-(2,2-dimethylpropanamide) 304.4 3.9 Higher lipophilicity; propenyl enhances reactivity
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide C₁₄H₁₇N₃OS 2-(2-(4-methylpiperazinyl)acetamide) ~283.4 ~1.8* Piperazine improves solubility; lower logP
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride C₂₂H₂₈N₄O₄S·HCl 4-ethoxy, oxazole-carboxamide, morpholine-propyl ~497.0 N/A Complex structure; hydrochloride salt enhances solubility

*Estimated based on substituent contributions.

Functional Group and Reactivity

  • Ethoxy vs.
  • Amide Variations : The 2-methylpropanamide group in the target compound is bulkier than the acetamide group in , which may hinder binding to flat active sites but enhance selectivity. In contrast, the piperazine-containing acetamide in offers basicity and solubility advantages .
  • Propenyl and Morpholine Additions : The propenyl group in could participate in cycloaddition or polymerization reactions, while the morpholine and oxazole in introduce additional hydrogen-bonding sites and conformational rigidity .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2O1S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The ethoxy group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may interfere with the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway, which plays a crucial role in regulating the cell cycle and apoptosis.
  • Receptor Modulation : It has also been studied as a receptor modulator, potentially affecting signaling pathways that are critical in cancer and other diseases.

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance:

  • Hsp90 Inhibition : A library of benzothiazole-based compounds was evaluated for their antiproliferative effects in cancer cell lines. Compounds showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cells .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Benzothiazole derivatives are known for their broad spectrum of activity against various pathogens:

  • Fungal and Bacterial Inhibition : Studies have highlighted the potential of benzothiazole derivatives as antifungal and antibacterial agents . The specific activity of this compound against different microbial strains warrants further investigation.

Insecticidal Activity

Insecticidal properties have also been attributed to benzothiazole compounds. The exploration of this compound in pest control could provide alternatives to conventional insecticides that face resistance issues .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Investigated as an enzyme inhibitor with potential anticancer properties.
Evaluated for antiproliferative activity against MCF-7 breast cancer cells with promising results.
Showed antimicrobial activity against various pathogens.

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